molecular formula C27H27N5O3 B2406699 3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5,7-dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine CAS No. 1030090-34-6

3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5,7-dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2406699
M. Wt: 469.545
InChI Key: SWBKXHSZPRAKHN-UHFFFAOYSA-N
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Description

3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5,7-dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C27H27N5O3 and its molecular weight is 469.545. The purity is usually 95%.
BenchChem offers high-quality 3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5,7-dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5,7-dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, including those similar to the specified compound, involve complex chemical reactions aiming to explore their potential biological activities. These compounds are synthesized through reactions involving amino-pyrazoles and other precursors, yielding derivatives that are structurally confirmed using analytical and spectroscopic techniques such as IR, MS, 1H-NMR, and 13C-NMR. For example, Hassan et al. (2014, 2015) synthesized new derivatives and screened them for cytotoxic activity, indicating a methodological approach to exploring these compounds' potential in medical research (Hassan, Hafez, & Osman, 2014); (Hassan, Hafez, Osman, & Ali, 2015).

Cytotoxicity and Anticancer Activity

Several studies have investigated the cytotoxic and anticancer activities of pyrazolo[1,5-a]pyrimidine derivatives. These studies involve in vitro screening against various cancer cell lines to evaluate their potential as anticancer agents. For instance, compounds synthesized by Hassan et al. (2014, 2015) were evaluated for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells and human cancer cell lines, respectively, showing varied levels of activity and suggesting a potential for further investigation into their therapeutic applications (Hassan, Hafez, & Osman, 2014); (Hassan, Hafez, Osman, & Ali, 2015).

Anti-inflammatory and Anti-cancer Activities

Kaping et al. (2016) described an environmentally friendly synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which were then evaluated for their anti-inflammatory and anti-cancer activities. The results indicated promising activities, highlighting the potential of these compounds in developing new therapeutic agents (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

Antimicrobial Activity

El-sayed et al. (2017) synthesized 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and evaluated them for antimicrobial activity. Some synthesized compounds showed moderate to outstanding activity against various bacteria and fungi, suggesting their potential as leads for developing new antimicrobial agents (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).

properties

IUPAC Name

5-[5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c1-6-34-23-12-11-20(14-24(23)33-5)25-30-27(35-31-25)22-15-28-32-18(4)21(17(3)29-26(22)32)13-19-10-8-7-9-16(19)2/h7-12,14-15H,6,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBKXHSZPRAKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=C4N=C(C(=C(N4N=C3)C)CC5=CC=CC=C5C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5,7-dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine

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